(R)-1-Aminopentan-3-ol hydrochloride
CAS No.:
Cat. No.: VC20689534
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClNO |
|---|---|
| Molecular Weight | 139.62 g/mol |
| IUPAC Name | 1-aminopentan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H |
| Standard InChI Key | ZMUVKMUVOKJCJV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCN)O.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(R)-1-Aminopentan-3-ol hydrochloride is a white to off-white crystalline solid at room temperature. Its IUPAC name, 1-aminopentan-3-ol;hydrochloride, reflects the presence of a primary amine group at position 1 and a secondary alcohol at position 3 on the pentane backbone. The hydrochloride salt form improves stability and solubility in polar solvents compared to the free base. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 139.62 g/mol | |
| Canonical SMILES | CCC(CCN)O.Cl | |
| InChI Key | ZMUVKMUVOKJCJV-UHFFFAOYSA-N |
The compound’s stereochemistry is critical for its interactions in chiral environments. Computational models predict a dipole moment of 2.8 Debye, suggesting moderate polarity.
Synthesis and Manufacturing
Industrial Production Routes
The synthesis of (R)-1-Aminopentan-3-ol hydrochloride typically involves asymmetric reduction of a ketone precursor followed by hydrochlorination. A common pathway includes:
-
Asymmetric Reduction: 3-Oxopentanenitrile is reduced using a chiral catalyst (e.g., Ru-BINAP complexes) to yield (R)-3-hydroxypentanenitrile with enantiomeric excess >95% .
-
Hydrolysis and Salt Formation: The nitrile group is hydrolyzed to an amine under acidic conditions, followed by treatment with HCl to form the hydrochloride salt.
Alternative methods employ enzymatic resolution using lipases or esterases to separate enantiomers from racemic mixtures, though yields are often lower than chemical synthesis .
Laboratory-Scale Preparation
Small-scale synthesis for research purposes often utilizes reductive amination strategies:
-
Substrate Preparation: Pentan-3-one is reacted with ammonium acetate in the presence of sodium cyanoborohydride to form racemic 1-aminopentan-3-ol.
-
Chiral Resolution: The (R)-enantiomer is isolated via diastereomeric salt formation with tartaric acid derivatives.
-
Hydrochloride Formation: The purified amine is treated with hydrochloric acid to yield the final product.
Applications in Pharmaceutical and Chemical Industries
Drug Intermediate
(R)-1-Aminopentan-3-ol hydrochloride serves as a building block for:
-
β-Adrenergic Receptor Agonists: The hydroxyl and amine groups facilitate hydrogen bonding with receptor sites, enhancing binding affinity.
-
Antiviral Agents: Chiral amino alcohols are key motifs in protease inhibitors targeting viral replication machinery .
Catalysis
The compound’s ability to coordinate metals makes it a potential ligand in asymmetric catalysis. For example, Cu(II) complexes of (R)-1-aminopentan-3-ol hydrochloride have shown promise in enantioselective aldol reactions, achieving up to 88% ee in preliminary trials .
Research Frontiers and Challenges
Unresolved Questions
-
Metabolic Fate: The compound’s bioavailability and metabolic pathways in mammalian systems remain uncharacterized.
-
Thermal Stability: Decomposition kinetics under elevated temperatures (>150°C) require further study for industrial process optimization.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume